4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by the presence of bromine, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-(2,4-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide, and the amination step may involve the use of ammonia or amine derivatives under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide.
Amination Reagents: Ammonia, amine derivatives.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Scientific Research Applications
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its binding affinity and specificity. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazole
- 2,4-Dichloro-6-bromoaniline
- 2,4-Dichlorophenyl-1,3-benzoxazole
Uniqueness
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(16)3-8(6)17/h1-4H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCHVERQCDPNET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362902 | |
Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-80-8 | |
Record name | 4,6-dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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